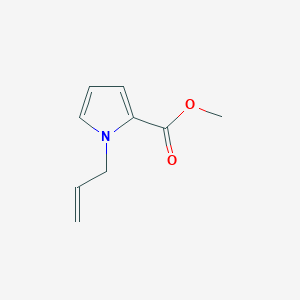![molecular formula C39H65NO6 B069334 (1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13bS)-3a-(10-carboxydecylcarbamoyl)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-1-carboxylic acid CAS No. 173106-27-9](/img/structure/B69334.png)
(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13bS)-3a-(10-carboxydecylcarbamoyl)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid is a complex organic compound that belongs to the class of triterpenoids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid typically involves multiple steps, including the formation of the triterpenoid core and subsequent functionalization. Common synthetic routes may include:
Oxidation and Reduction Reactions: To introduce hydroxyl and carboxyl groups.
Amidation Reactions: To attach the aminoundecanoic acid moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Fermentation Processes: Using microorganisms to produce the triterpenoid core.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid can undergo various chemical reactions, including:
Oxidation: To form ketones or carboxylic acids.
Reduction: To convert ketones to alcohols.
Substitution: To replace functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing other complex molecules.
Biology: Studying its effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or inflammation.
Industry: Using its derivatives in the production of pharmaceuticals or cosmetics.
Wirkmechanismus
The mechanism by which N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid exerts its effects involves:
Molecular Targets: Such as enzymes or receptors that it binds to.
Pathways Involved: Including signaling pathways that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betulinic Acid: Another triterpenoid with similar biological activities.
Oleanolic Acid: Known for its anti-inflammatory and anticancer properties.
Ursolic Acid: Studied for its potential therapeutic effects.
Uniqueness
N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid is unique due to its specific functional groups and the combination of triterpenoid and aminoundecanoic acid moieties, which may confer distinct biological activities and therapeutic potential.
Eigenschaften
CAS-Nummer |
173106-27-9 |
|---|---|
Molekularformel |
C39H65NO6 |
Molekulargewicht |
643.9 g/mol |
IUPAC-Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13bS)-3a-(10-carboxydecylcarbamoyl)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-1-carboxylic acid |
InChI |
InChI=1S/C39H65NO6/c1-35(2)28-18-21-38(5)29(36(28,3)20-19-30(35)41)16-15-27-32-26(33(44)45)17-22-39(32,24-23-37(27,38)4)34(46)40-25-13-11-9-7-6-8-10-12-14-31(42)43/h26-30,32,41H,6-25H2,1-5H3,(H,40,46)(H,42,43)(H,44,45)/t26-,27?,28+,29-,30+,32-,36+,37-,38-,39+/m1/s1 |
InChI-Schlüssel |
PZCVVCQRVOZVAJ-SHBZPGRUSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=O)O)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CCC4[C@]3(CC[C@@]5([C@@H]4[C@@H](CC5)C(=O)O)C(=O)NCCCCCCCCCCC(=O)O)C)C)(C)C)O |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=O)O)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
Synonyme |
29,30-Dinorlupan-20-oic acid, 28-[(10-carboxydecyl)amino]-3-hydroxy-28 -oxo-, (3beta.)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


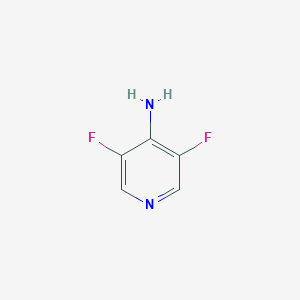
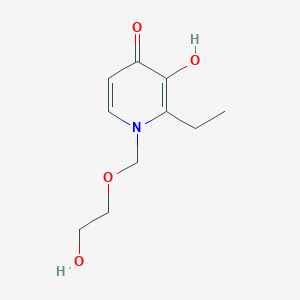

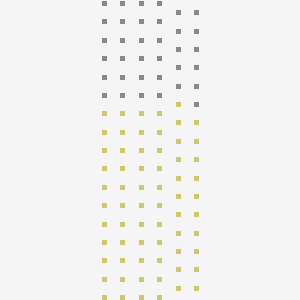
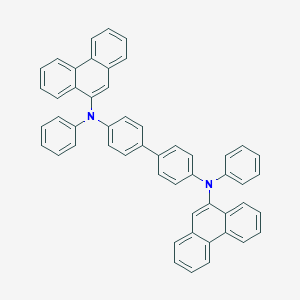
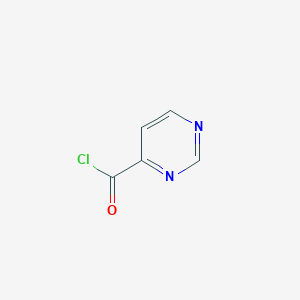
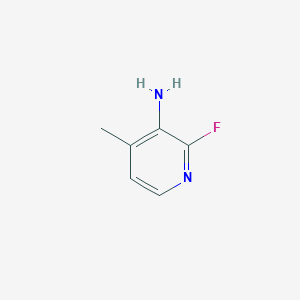
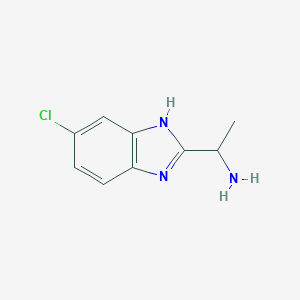
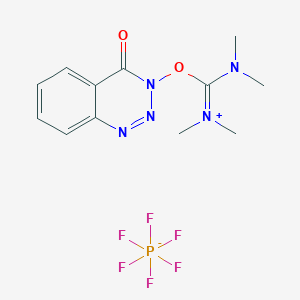
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)



